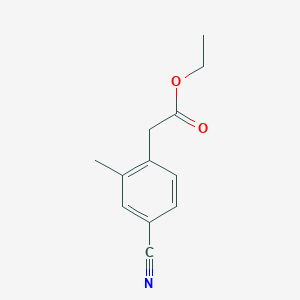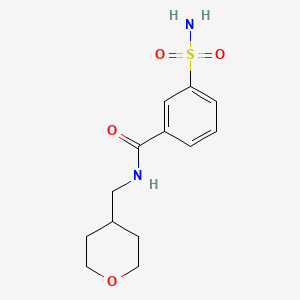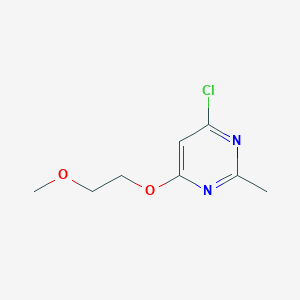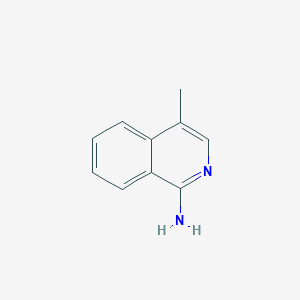
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group and benzyloxycarbonylamino moiety in this compound provide steric protection and stability, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonylamino group.
Reduction: Reduction reactions can target the carbonyl group in the azepane ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonylamino group.
Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.
Substitution: Substituted derivatives at the benzyloxycarbonylamino group
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, enhancing selectivity and binding affinity. The azepane ring can interact with hydrophobic pockets, stabilizing the compound within the target site .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-hexane-1-carboxylate: Similar structure but with a linear hexane chain instead of a cyclic azepane ring.
Uniqueness
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to six-membered piperidine or linear hexane derivatives. This uniqueness can lead to different biological activities and applications .
Propiedades
Fórmula molecular |
C19H26N2O5 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23) |
Clave InChI |
LMCJDSPVUBLJSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B13890293.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)


![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)

![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)

![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide](/img/structure/B13890336.png)
![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)

